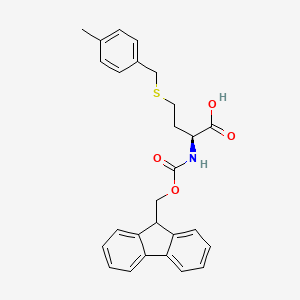

Fmoc-homoCys(CH3Bzl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-homoCys(CH3Bzl)-OH is a derivative of the amino acid cysteine, modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) group. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process, while the benzyl group may protect the thiol side chain of cysteine .

Synthesis Analysis

The synthesis of Fmoc-amino acid derivatives, such as this compound, often involves the condensation of Fmoc-aminoacyl esters with protected cysteine derivatives. For example, the synthesis of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, a related compound, was efficiently performed using HOOBt in DMF, demonstrating the feasibility of synthesizing complex Fmoc-amino acid derivatives . Additionally, the synthesis of Fmoc-Val-(Boc-Nmec-Hmb)Gly-OH, a dipeptide, illustrates the incorporation of Fmoc-protected amino acids into peptides, which could be relevant for the synthesis of peptides containing this compound .

Molecular Structure Analysis

The molecular structure of this compound would include the Fmoc group attached to the nitrogen of the cysteine amino acid, and a benzyl group attached to the sulfur of the thiol side chain. The presence of the Fmoc group adds steric bulk and hydrophobicity, which can influence the overall properties of the molecule and its behavior during peptide synthesis .

Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base such as piperidine, which allows for the sequential addition of amino acids to the growing peptide chain. The benzyl group protecting the thiol can be removed by hydrogenolysis or using acids like trifluoroacetic acid (TFA), as seen in the synthesis of Fmoc-Val-(Boc-Nmec-Hmb)Gly-OH . The specific reactivity of this compound would depend on the protecting groups and the conditions used during synthesis and deprotection steps.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the Fmoc and benzyl protecting groups. The Fmoc group is known to impart hydrophobicity and may facilitate self-assembly in certain conditions due to its aromatic nature . The benzyl group could also contribute to the overall hydrophobic character of the molecule. These properties are crucial for the solubility and handling of the compound during synthesis and purification processes, as well as its behavior in biological systems if used for therapeutic applications.

Applications De Recherche Scientifique

Synthesis of Enantiomers and β-Amino Acids Fmoc-homoCys(CH3Bzl)-OH is utilized in the synthesis of enantiomers and β-amino acids. For instance, Fmoc-protected amino acids, such as Fmoc-(R)-β-HomoAsp(OtBu)-OH, have been used to synthesize both (R) and (S) enantiomers of various Fmoc-protected 3-substituted 1,2,4-oxadiazole-containing β3-amino acids. The formation of the 1,2,4-oxadiazole heterocycle leverages Fmoc-compatible catalysts like sodium acetate for efficient cyclodehydration (Abdallah Hamze, Jean‐François Hernandez, Jean Martínez, 2003).

Peptide Synthesis and Modification The Fmoc group plays a pivotal role in peptide synthesis and modification, offering a protective strategy for amino acids during solid-phase peptide synthesis (SPPS). This approach is highlighted by its use in the synthesis of peptides for various biological and therapeutic applications, demonstrating the versatility and importance of Fmoc-protected amino acids in peptide chemistry (G. Fields, R. Noble, 2009).

Formation of Hydrogels Fmoc-amino acids have been found to form efficient, stable, and transparent hydrogels, which can be used to stabilize fluorescent few-atom silver nanoclusters. For example, N-Terminally Fmoc-protected amino acid, Fmoc-Phe-OH, has shown to form a hydrogel which can encapsulate and stabilize silver ions, reduced spontaneously under specific conditions to form silver nanoclusters within the hydrogel matrix. This demonstrates the potential of Fmoc-amino acids in the development of novel materials with interesting properties and applications (Subhasish Roy, A. Banerjee, 2011).

Bio-inspired Functional Materials The inherent properties of Fmoc-modified amino acids and short peptides, such as their self-assembly capabilities, have been extensively studied for the fabrication of functional materials. These materials have found applications in various fields including cell cultivation, bio-templating, drug delivery, and therapeutic and antibiotic properties, showcasing the utility of Fmoc-modified biomolecules in creating innovative and functional materials (Kai Tao, A. Levin, L. Adler-Abramovich, E. Gazit, 2016).

Mécanisme D'action

Target of Action

Fmoc-homoCys(CH3Bzl)-OH is a modified amino acid that primarily targets the process of peptide synthesis . It is used in the convergent synthesis of proteins through a process known as native chemical ligation (NCL) . The primary role of this compound is to facilitate the synthesis of peptide a-thioesters, which are key intermediates in the NCL process .

Mode of Action

The mode of action of this compound involves its interaction with other amino acids and peptides during the synthesis process. It is used in the Fmoc-based solid phase synthesis of peptide a-thioesters . The Fmoc group provides protection for the amino acid during synthesis, and its removal allows the amino acid to participate in peptide bond formation . The compound’s interaction with its targets results in the formation of peptide a-thioesters, which can then be used in NCL .

Biochemical Pathways

This compound affects the biochemical pathway of protein synthesis, specifically the convergent synthesis of proteins through NCL . The downstream effects of this include the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins.

Pharmacokinetics

The pharmacokinetics of this compound are primarily relevant in the context of its use in peptide synthesisIts bioavailability is crucial in the context of its ability to participate effectively in the synthesis process .

Result of Action

The result of the action of this compound is the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins. This is a crucial step in the convergent synthesis of proteins, which has revolutionized the field .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the stability of the thioester moiety in this compound is sensitive to the repeated piperidine treatments used for Fmoc deprotection . Therefore, the conditions under which peptide synthesis is carried out can influence the efficacy of this compound in the synthesis process .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylsulfanyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4S/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBNRSVICJRZ-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)